

Spectroscopic Profile of Hajos-Parrish Ketone: A Technical Guide

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Compound of Interest

Compound Name: (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

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Introduction

The Hajos-Parrish ketone, formally known as (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. Its rigid, bicyclic structure and versatile functional groups have rendered it a cornerstone in the total synthesis of numerous natural products and pharmaceuticals. A thorough understanding of its spectroscopic properties is fundamental for its characterization and for monitoring its transformations in complex synthetic pathways. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the Hajos-Parrish ketone, complete with detailed experimental protocols.

Chemical Structure

IUPAC Name: (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione Molecular Formula: $C_{10}H_{12}O_2$ Molecular Weight: 164.20 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the Hajos-Parrish ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	s	1H	Vinylic H
~2.8 - 2.2	m	8H	Allylic & Aliphatic CH ₂
~1.3	s	3H	Angular CH ₃

Note: Experimental data for the ¹H NMR spectrum of the Hajos-Parrish ketone is not readily available in the public domain. The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~208	C=O (saturated)
~198	C=O (α,β -unsaturated)
~165	Vinylic C
~125	Vinylic CH
~48	Quaternary C
~35	CH ₂
~32	CH ₂
~29	CH ₂
~25	CH ₂
~22	CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O stretch (cyclopentanone)
~1665	Strong	C=O stretch (α,β -unsaturated cyclohexenone)
~1615	Medium	C=C stretch
~2950 - 2850	Medium	C-H stretch (aliphatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
164	High	[M] ⁺ (Molecular Ion)
136	Moderate	[M - CO] ⁺
122	Moderate	[M - C ₂ H ₂ O] ⁺
94	High	[M - C ₄ H ₆ O] ⁺

Note: The fragmentation pattern is predicted based on the typical behavior of bicyclic enediones under electron ionization.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the Hajos-Parrish ketone is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

- Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of the Hajos-Parrish ketone is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- A drop of the resulting solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

Instrumentation and Data Acquisition:

- Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.
- Parameters:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
 - A background spectrum of the clean salt plate is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of the Hajos-Parrish ketone is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

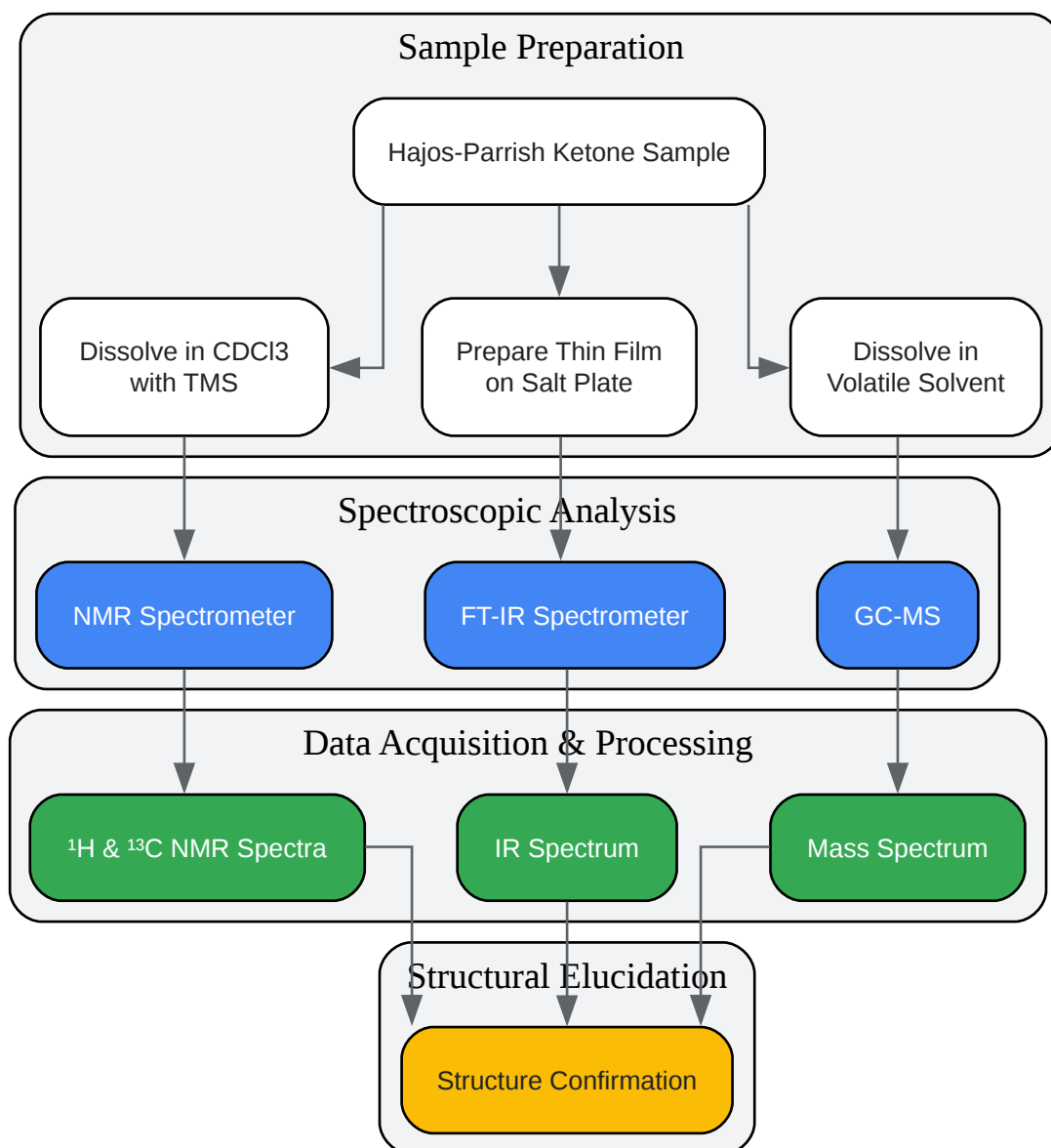
Instrumentation and Data Acquisition (Electron Ionization - EI):

- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system connected to a 5977A MSD.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV

- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like the Hajos-Parrish ketone.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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